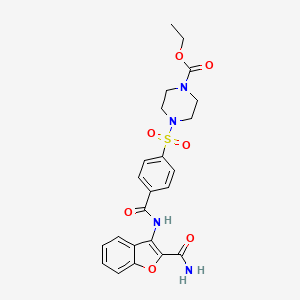![molecular formula C15H15N5O3 B3003564 6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 913555-66-5](/img/structure/B3003564.png)
6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are used in a variety of everyday applications .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Synthesis and Reactivity
- This compound is involved in reactions with NH-acidic heterocycles, leading to the synthesis of various imidazoles. These reactions are important in the synthesis of compounds with potential biological activity (Mukherjee-Müller et al., 1979).
- It has been used in the synthesis of novel imidazolopyrazole and imidazolinone derivatives, which are significant in pharmaceutical research and development (Klásek et al., 2010).
Structural and Chemical Properties
- The compound has been studied for its ability to form salts with various acids, showcasing its versatility in forming structurally diverse compounds. This property is crucial for developing materials with specific desired properties (Nath & Baruah, 2012).
- Its structure and reactivity have been explored, particularly in the formation of complex molecular architectures, which is valuable in the field of supramolecular chemistry and materials science (Alves et al., 1994).
Applications in Supramolecular Chemistry
- The compound is utilized in the synthesis of glycolurils and their analogs, which have applications ranging from pharmacology to materials science. Glycolurils are known for their use in supramolecular chemistry as building blocks (Kravchenko et al., 2018).
Potential Biological Applications
- Its derivatives have been studied for their spectroscopic and reactive properties, which can be crucial in developing new pharmaceuticals and understanding their interaction with biological systems (Hossain et al., 2018).
Luminescence Sensing
- Imidazole derivatives of this compound have been used in the development of lanthanide metal-organic frameworks, showing potential in luminescence sensing applications (Shi et al., 2015).
Catalysis
- It's involved in multicomponent synthesis reactions, indicating its potential use in catalysis and green chemistry applications (Chen et al., 2011).
Mécanisme D'action
Target of Action
CHEMBL4781871, also known as 6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, primarily targets the human GPR55 receptor . The GPR55 receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes.
Mode of Action
The compound interacts with the GPR55 receptor as an antagonist . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, CHEMBL4781871 inhibits the action of lysophosphatidylinositol, a natural ligand of the GPR55 receptor .
Biochemical Pathways
The GPR55 receptor is involved in various physiological processes, including pain perception, bone development, and regulation of certain types of cancer cells .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the drug’s bioavailability, i.e., the proportion of the drug that enters the circulation when introduced into the body .
Result of Action
The molecular and cellular effects of CHEMBL4781871’s action are likely to be diverse, given the wide range of physiological processes regulated by the GPR55 receptor. As an antagonist of the GPR55 receptor, CHEMBL4781871 could potentially modulate these processes by inhibiting the receptor’s activity .
Safety and Hazards
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, the future directions in the field of imidazole research could involve the development of new imidazole-based drugs with improved efficacy and safety profiles .
Propriétés
IUPAC Name |
6-(4-hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-17-12-11(13(22)18(2)15(17)23)20-8-7-19(14(20)16-12)9-3-5-10(21)6-4-9/h3-6,21H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQSWTJUHBHICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3003487.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3003488.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B3003490.png)

![Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B3003495.png)
![N-[(1-hydroxycyclopentyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B3003496.png)
![N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3003499.png)




![2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid](/img/structure/B3003504.png)
